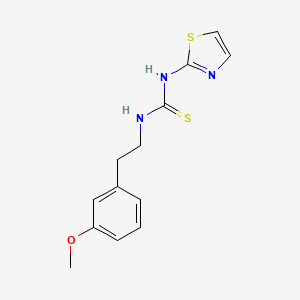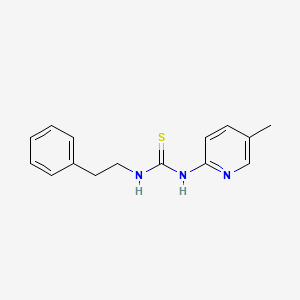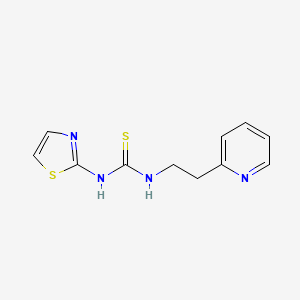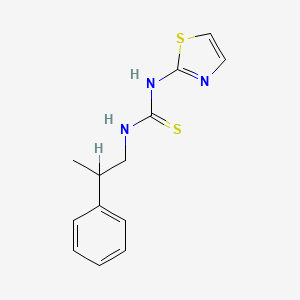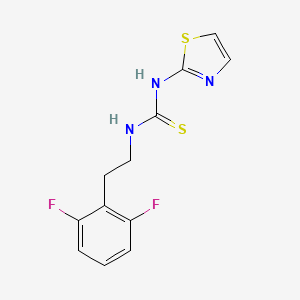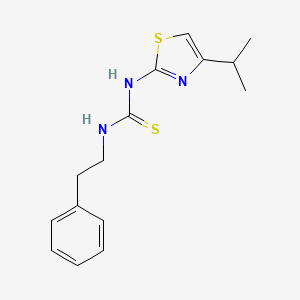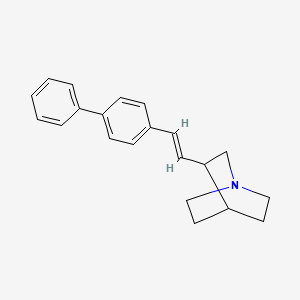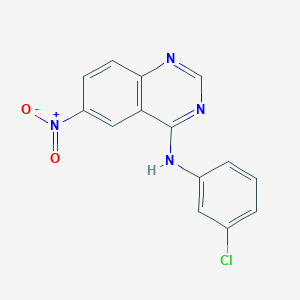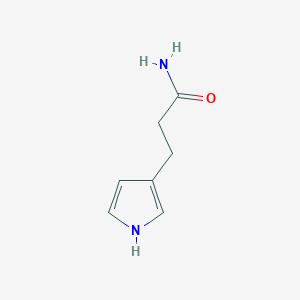
1H-Pyrrole-3-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrrol-3-yl)-propionamide: is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their significant biological activities and are found in various natural products, including bile pigments, heme, and cytochromes . The presence of the pyrrole ring in 3-(1H-Pyrrol-3-yl)-propionamide makes it a compound of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which uses β-ketoesters and ammonia or primary amines . These reactions typically require mild conditions and can be performed in various solvents, including water and ethanol.
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis allows for the efficient production of N-substituted pyrroles under mild conditions . Additionally, the use of environmentally friendly solvents, such as water or ethanol, is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Pyrrol-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be performed in solvents like dichloromethane.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1H-Pyrrol-3-yl)-propionamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are studied for their potential as enzyme inhibitors and their role in biological pathways. They are also investigated for their antimicrobial and anticancer properties .
Medicine: Pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, are explored for their therapeutic potential. They have shown promise in the development of drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, pyrrole derivatives are used in the production of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications, including materials science and electronics .
Wirkmechanismus
The mechanism of action of 3-(1H-Pyrrol-3-yl)-propionamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-(1H-Pyrrol-1-yl)-propanoic acid
- 3-(1H-Pyrrol-3-yl)-1H-inden-1-one
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one
Comparison: 3-(1H-Pyrrol-3-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrrol-1-yl)-propanoic acid, the amide group in 3-(1H-Pyrrol-3-yl)-propionamide provides additional hydrogen bonding capabilities, potentially enhancing its interaction with biological targets . The presence of the pyrrole ring in all these compounds contributes to their aromaticity and reactivity, making them valuable in various scientific applications .
Eigenschaften
CAS-Nummer |
152509-75-6 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-(1H-pyrrol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)2-1-6-3-4-9-5-6/h3-5,9H,1-2H2,(H2,8,10) |
InChI-Schlüssel |
TWGRVIPCCGRSNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



